- Gold-catalyzed halogenation of aromatics by N-halosuccinimides, Angewandte Chemie, 2010, 49(11), 2028-2032

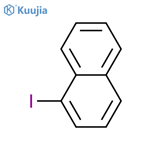

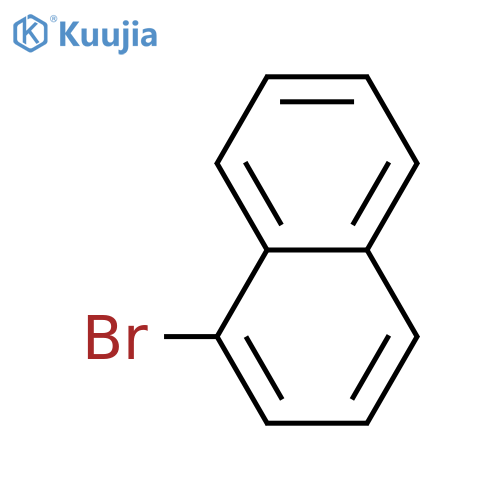

Cas no 90-11-9 (1-Bromonaphthalene)

1-Bromonaphthalene structure

Nome do Produto:1-Bromonaphthalene

1-Bromonaphthalene Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Bromonaphthalene

- 1-bromo-naphthalen

- 1-Naphthyl bromide

- -Bromonaphthalene

- I-Bromnaphthalin

- Naphthalene,1-bromo-

- α-bromonaphthalene

- A-BROMONAPHTHALENE

- 1-Bromonapthalene

- 1-BreMnaphthalene

- 1-Bromonaphtalene

- 1-naphthtylbromide

- 1-Naphtyl bromide

- '-bromonaphthalene

- alpha-Bromonaphthalene

- 1-Bromonaphthalene (ACI)

- Naphthalen-1-yl bromide

- NSC 6551

- α-Naphthyl bromide

- 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide

- NSC6551

- 1-bromonaphthalen

- Naphthalene, 1-bromo-

- 1-bromo-naphthalene

- 1-BROMONAPHTHALENE [MI]

- .alpha.-Naphthyl bromide

- HY-Y1119

- F9995-1655

- Q21050994

- EINECS 201-965-2

- B0618

- NSC-6551

- AKOS000120011

- CS-0017140

- SB66920

- 1-bromo-naphthaline

- InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7

- STR06472

- doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1

- AI3-02271

- Naphthalene, bromo-

- alpha-Naphthyl bromide

- BRN 1906414

- BBL104373

- bromonapthalene

- .alpha.-Bromonaphthalene

- 1-Bromonaphthalene, for synthesis, 97.0%

- a-Naphthyl bromide

- STL199165

- Bromonaphthalene

- 976Y53P08P

- SCHEMBL69629

- DTXSID30861681

- 27497-51-4

- 1-Bromonaphthalene, 97%

- 1-bromonaphthalene; alpha-bromonaphthalene

- UNII-976Y53P08P

- NS00041095

- MFCD00003868

- 90-11-9

- EN300-19782

- 1-bromonaphthaline

-

- MDL: MFCD00003868

- Inchi: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

- Chave InChI: DLKQHBOKULLWDQ-UHFFFAOYSA-N

- SMILES: BrC1C2C(=CC=CC=2)C=CC=1

- BRN: 1906414

Propriedades Computadas

- Massa Exacta: 205.97311g/mol

- Carga de Superfície: 0

- XLogP3: 4.3

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 205.97311g/mol

- Massa monoisotópica: 205.97311g/mol

- Superfície polar topológica: 0Ų

- Contagem de Átomos Pesados: 11

- Complexidade: 133

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Colorless oily liquid with stronger odor than naphthalene.

- Densidade: 1.48 g/mL at 20 °C(lit.)

- Ponto de Fusão: −2-−1 °C (lit.)

- Ponto de ebulição: 133-134 °C/10 mmHg(lit.)

- Ponto de Flash: Fahrenheit: 230 ° f

Celsius: 110 ° c - Índice de Refracção: n20/D 1.6570(lit.)

- Solubilidade: H2O: slightly soluble

- Coeficiente de partição da água: Slightly soluble

- PSA: 0.00000

- LogP: 3.60230

- Sensibilidade: Sensitive to light

- Merck: 1425

- Pressão de vapor: 0.0±0.6 mmHg at 25°C

- Solubilidade: Slightly soluble in water, soluble in methanol, diethyl ether, butylamine, acetone, benzene, carbon tetrachloride, tributylamine and other solvents.

1-Bromonaphthalene Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302,H319

- Declaração de Advertência: P305+P351+P338

- Número de transporte de matérias perigosas:2810

- WGK Alemanha:3

- Código da categoria de perigo: 22-36

- Instrução de Segurança: S26-S36

- CÓDIGOS DA MARCA F FLUKA:8

- RTECS:QJ1545000

-

Identificação dos materiais perigosos:

- PackingGroup:III

- TSCA:Yes

- Termo de segurança:6.1(b)

- Classe de Perigo:6.1(b)

- Frases de Risco:R22

- Grupo de Embalagem:III

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromonaphthalene Dados aduaneiros

- CÓDIGO SH:29036990

- Dados aduaneiros:

China Customs Code:

2903999090Overview:

2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromonaphthalene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB109174-50 g |

1-Bromonaphthalene, 97%; . |

90-11-9 | 97% | 50 g |

€17.10 | 2023-07-20 | |

| Key Organics Ltd | STR06472-10MG |

1-Bromonaphthalene |

90-11-9 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005042-25g |

1-Bromonaphthalene |

90-11-9 | 97% | 25g |

¥29 | 2024-05-21 | |

| Apollo Scientific | OR14767-250g |

1-Bromonaphthalene |

90-11-9 | 96% | 250g |

£30.00 | 2025-02-19 | |

| Apollo Scientific | OR14767-1Kg |

1-Bromonaphthalene |

90-11-9 | 96% | 1kg |

£57.00 | 2025-03-06 | |

| Chemenu | CM140899-500g |

1-bromonaphthalene |

90-11-9 | 97% | 500g |

$*** | 2023-05-29 | |

| Life Chemicals | F9995-1655-10g |

1-Bromonaphthalene |

90-11-9 | 95%+ | 10g |

$84.0 | 2023-09-05 | |

| TRC | B685900-25 g |

1-Bromonapthalene |

90-11-9 | 25g |

$ 60.00 | 2022-01-10 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-250g |

1-Bromonaphthalene, 97% |

90-11-9 | 97% | 250g |

¥790.00 | 2023-02-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14122-50g |

1-Bromonaphthalene, 97% |

90-11-9 | 97% | 50g |

¥429.00 | 2023-02-09 |

1-Bromonaphthalene Método de produção

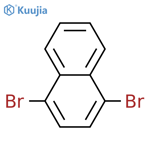

Synthetic Routes 1

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver Solvents: 1,2-Dichloroethane ; 16 h, 80 °C

Referência

- Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide, Catalysis Letters, 2012, 142(3), 378-383

Synthetic Routes 3

Condições de reacção

1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ; 23 h, 70 °C

Referência

- Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent, Chemical Communications (Cambridge, 2004, (22), 2536-2537

Synthetic Routes 4

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 24 h, 20 °C

Referência

- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877

Synthetic Routes 5

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: 2,6-Diaminopyridine (reaction products with trichlorotriazine, magnetite- and silica-supported nanoparticles, gold complexes) , Gold (complexes with silica-, trichlorotriazine- and pyridinediamine-functionalized magnetite nanoparticles) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referência

- Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic Compounds, Industrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322

Synthetic Routes 6

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, polymer with 1-eth… (on silica-supported iron oxide magnetic nanoparticles, gold chloride complex) Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referência

- A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic bromination, Tetrahedron Letters, 2013, 54(9), 1063-1066

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Lead tetraacetate , Magnesium oxide , Lithium bromide

Referência

Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation

,

Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk,

1998,

47(7),

1353-1355

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Benzyltrimethylammonium tribromide Catalysts: Zinc chloride Solvents: Acetic acid

Referência

- Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride system, Bulletin of the Chemical Society of Japan, 1989, 62(2), 439-43

Synthetic Routes 11

Condições de reacção

1.1 Reagents: N-Bromosuccinimide , Oxygen Solvents: Dimethylformamide ; 4 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referência

- Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Iron Solvents: Ethanol ; 2 h, rt

Referência

- A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and Polyhalomethanes, Advanced Synthesis & Catalysis, 2021, 363(4), 1007-1013

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium bromide Catalysts: Mil 88 ; 25 min, 25 °C

Referência

- Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalyst, Journal of Molecular Structure, 2023, 1285,

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C

1.3 Reagents: Water ; rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 36 h, 50 °C

1.3 Reagents: Water ; rt

Referência

- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096

Synthetic Routes 15

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 14 h, 80 °C

Referência

- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol , Water ; 2 - 6 h, reflux

Referência

- The conversion of phenols to the corresponding aryl halides under mild conditions, Synthesis, 2005, (4), 547-550

Synthetic Routes 17

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ; 15 h, 80 °C

Referência

- Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Alumina , Copper bromide (CuBr2) Solvents: Carbon tetrachloride

Referência

- Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides, Journal of Organic Chemistry, 1988, 53(9), 2093-4

Synthetic Routes 19

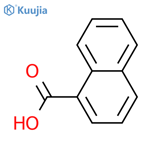

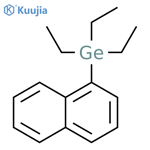

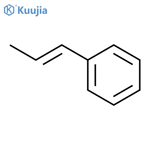

1-Bromonaphthalene Raw materials

- [(E)-prop-1-enyl]benzene

- Naphthalene-1-boronic Acid Pinacol Ester

- Triethyl-1-naphthalenylgermane

- 1-Naphthylboronic acid

- 1-Naphthoic acid

- 1-Iodonaphthalene

1-Bromonaphthalene Preparation Products

1-Bromonaphthalene Fornecedores

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:90-11-9)1-Bromonaphthalene

Número da Ordem:sfd11404

Estado das existências:in Stock

Quantidade:200kg

Pureza:99.9%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:35

Preço ($):discuss personally

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

(CAS:90-11-9)1-Bromonaphthalene

Número da Ordem:DY062

Estado das existências:in Stock

Quantidade:100kg;t

Pureza:98%

Informação de Preços Última Actualização:Wednesday, 21 May 2025 11:34

Preço ($):discuss personally

1-Bromonaphthalene Literatura Relacionada

-

Maria A. Lebedeva,Thomas W. Chamberlain,Alice Thomas,Bradley E. Thomas,Craig T. Stoppiello,Evgeniya Volkova,Mikhail Suyetin,Andrei N. Khlobystov Nanoscale 2016 8 11727

-

Merja J. Poropudas,J. Mikko Rautiainen,Raija Oilunkaniemi,Risto S. Laitinen Dalton Trans. 2016 45 17206

-

Xiaojin Wu,Jianrong (Steve) Zhou Chem. Commun. 2013 49 11035

-

Maria Emilia Pacheco,Liliana Bruzzone Anal. Methods 2013 5 6908

-

Takanori Matsuda,Souta Oyama Org. Biomol. Chem. 2020 18 3679

90-11-9 (1-Bromonaphthalene) Produtos relacionados

- 52238-55-8(Naphthalene, 1,2,5,6-tetrabromo-)

- 524930-60-7(Benzo[xyz]heptaphene, 6,9-dibromo-)

- 54582-43-3(Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene, 12-bromo-)

- 50637-99-5(6-bromonaphthalene-2-thiol)

- 54961-70-5(Naphthalene, 4-bromo-1,2-dimethyl-)

- 408342-07-4(Tetrabenzo[de,hi,op,st]pentacene, 6,15-dibromo-2,11-diphenyl-)

- 52692-38-3(Naphthalene, 1-bromo-4,5-difluoro-)

- 614735-03-4(Anthracene, 9-bromo-10-[1,1':4',1''-terphenyl]-3-yl-)

- 50638-05-6(1-Naphthalenethiol, 5-bromo-)

- 522616-11-1(9,9'-Bianthracene, 10-bromo-10'-phenyl-)

Fornecedores recomendados

atkchemica

(CAS:90-11-9)1-Bromonaphthalene

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-11-9)1-Bromonaphthalene

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito